molecular formula C₁₂H₁₆N₂O₇S B1145539 5-(Methoxycarbonylmethyl)-2-thiouridine CAS No. 20299-15-4

5-(Methoxycarbonylmethyl)-2-thiouridine

Cat. No. B1145539
CAS RN: 20299-15-4
M. Wt: 332.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine involves several key steps starting from simpler precursors. Małkiewicz and Nawrot (1987) described a method involving the ethanolysis of 5-cyanomethoxy-2-thiouracil leading to 5-ethoxycarbonylmethoxy-2-thiouracil. Further reactions with sugar components yield the target compound upon treatment with sodium methanolate/methanol (Małkiewicz & Nawrot, 1987).

Molecular Structure Analysis

The molecular structure of 5-(Methoxycarbonylmethyl)-2-thiouridine and its analogs has been explored through various spectroscopic techniques. Yokoyama et al. (1979) elucidated the molecular conformations of 2-thiopyrimidine nucleosides, including 5-(Methoxycarbonylmethyl)-2-thiouridine, in solution using proton NMR and other analytical methods (Yokoyama et al., 1979).

Chemical Reactions and Properties

The reactivity of 5-(Methoxycarbonylmethyl)-2-thiouridine with various reagents has been studied to understand its chemical behavior. Ogihara and Mitsunobu (1982) investigated the desulfurization of 5-(Methoxycarbonylmethyl)-2-thiouridine using dipotassium diazenedicarboxylate, demonstrating the compound's susceptibility to redox reactions and its potential for chemical modifications (Ogihara & Mitsunobu, 1982).

Scientific Research Applications

  • Chemical Reactions and Derivatives :

    • 5-(Methoxycarbonylmethyl)-2-thiouridine reacts with dipotassium diazenedicarboxylate and N2H4–H2O2 to form l-(β-D-ribofuranosyl)-5-methoxycarbonylmethyl-4-(1H)-pyrimidinone, suggesting involvement of diimide in the reaction (Ogihara & Mitsunobu, 1982).
  • Conformational Characteristics in tRNAs :

    • The conformation of naturally occurring 2-thiopyrimidine nucleosides, including 5-(Methoxycarbonylmethyl)-2-thiouridine, in tRNA, was studied using proton NMR. These nucleotides predominantly adopt the 3E-gg-anti form, contributing to the stability of tRNA's conformation (Yokoyama et al., 1979).
  • Role in Eukaryotic tRNA Modification :

    • The wobble modification in eukaryotic tRNAs, 5-(Methoxycarbonylmethyl)-2-thiouridine, is crucial for proper decoding of NNR codons. The 2-thio group stabilizes the codon-anticodon pairing by fixing the ribose puckering. Genes in Saccharomyces cerevisiae necessary for 2-thiolation of this compound have been identified, highlighting a distinct eukaryotic sulfur-relay system (Noma, Sakaguchi, & Suzuki, 2009).
  • Circular Dichroism Studies :

    • Circular dichroism was used to study the conformation of 5-(Methoxycarbonylmethyl)-2-thiouridine. The analysis suggested a preferred β-configuration and 3E-gg-anti conformation. This study aids in understanding the conformational properties of tRNA segments (Galat, Serafinowski, & Koput, 1984).
  • Influence on Translational Decoding :

    • Modifications at the wobble uridine, such as 5-(Methoxycarbonylmethyl)-2-thiouridine, enhance the efficiency of codon reading in tRNAs and prevent mistranslation. A study of Alkbh8−/− mice revealed that ALKBH8 is essential for the final step in the biogenesis of this modification, demonstrating its importance in translational decoding (Songe-Møller et al., 2010).

properties

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZXTFWTDIBXDF-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277755
Record name 5-(Methoxycarbonylmethyl)-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxycarbonylmethyl-2-thiouridine

CAS RN

20299-15-4
Record name 5-(Methoxycarbonylmethyl)-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20299-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxycarbonylmethyl)-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
718
Citations
B Huang, J Lu, AS Byström - Rna, 2008 - rnajournal.cshlp.org
We recently showed that the γ-subunit of Kluyveromyces lactis killer toxin (γ-toxin) is a tRNA endonuclease that cleaves , , and 3′ of the wobble nucleoside 5-methoxycarbonylmethyl-2-…
Number of citations: 200 rnajournal.cshlp.org
JM Lentini, D Fu - RNA Modifications: Methods and Protocols, 2021 - Springer
… In particular, certain wobble uridines in eukaryotes are converted to 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). The mcm5s2U modification modulates decoding during …
Number of citations: 3 link.springer.com
JM Lentini, J Ramos, D Fu - Rna, 2018 - rnajournal.cshlp.org
… In eukaryotes, the wobble uridine of particular tRNAs is transformed to the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification which is critical for proper mRNA decoding …
Number of citations: 22 rnajournal.cshlp.org
E Sochacka, RH Szczepanowski, M Cypryk… - Nucleic acids …, 2015 - academic.oup.com
… Although it is not strictly connected with our model, note that 3′-G-ending codons are also recognized by tRNAs containing a 5-methoxycarbonylmethyl-2-thiouridine (mcm5S2U) …
Number of citations: 37 academic.oup.com
A Noma, Y Sakaguchi, T Suzuki - Nucleic acids research, 2009 - academic.oup.com
… -2-thiouridine (cmnm 5 s 2 U) in bacterial tRNAs, 5-taurinomethyl-2-thiouridine (τm 5 s 2 U) in mammalian mitochondrial tRNAs and 5-methoxycarbonylmethyl-2-thiouridine (mcm 5 s 2 U…
Number of citations: 225 academic.oup.com
S Yokoyama, Z Yamaizumi, S Nishimura… - Nucleic acids …, 1979 - academic.oup.com
… and tRNA2 u , and 5-methoxycarbonylmethyl-2-thiouridine (mem s U) in yeast tRNA^78 and tRNAj1" (Figure 1). Recently, 5-carboxymethylaminomethyl-2-thiouridine was found in B. …
Number of citations: 78 academic.oup.com
AJ Małkiewicz, M Marszałek… - Collection of …, 2016 - cccc.uochb.cas.cz
… The 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) and 2-methylthio-N6-threonylcarbamoyladenosine (ms2t5A) are present in the 34 (“wobble”) and 37 positions of tRNA3 Lys, …
Number of citations: 0 cccc.uochb.cas.cz
A Rodriguez-Hernandez, JL Spears, KW Gaston… - Journal of molecular …, 2013 - Elsevier
… of modified anticodon stem–loops from bacterial and eukaryotic tRNA Lys showed that 5-methylaminomethyl-2-thiouridine (mnm 5 s 2 U34) or 5-methoxycarbonylmethyl-2-thiouridine (…
Number of citations: 84 www.sciencedirect.com
A Gałat, P Serafinowski, J Koput - Biochimica et Biophysica Acta (BBA) …, 1984 - Elsevier
… The conformation of 5-methoxycarbonylmethyluridine and 5-methoxycarbonylmethyl-2-thiouridine was studied by means of circular dichroism in various solvents. In order to calculate …
Number of citations: 3 www.sciencedirect.com
J Lu, B Huang, A Byström - 2007 - diva-portal.org
… In paper I, we show that γ-toxin is a tRNA anticodon endonuclease which cleaves tRNA carrying modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (mcm 5 s 2 U) at position …
Number of citations: 0 www.diva-portal.org

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